(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
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Overview
Description
VLX1570 is a small molecule inhibitor of deubiquitinases, specifically targeting the ubiquitin-specific protease-14. It has been studied for its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers. The compound works by inhibiting the removal of ubiquitin chains from proteins, thereby disrupting protein degradation and leading to the accumulation of polyubiquitinated proteins, which can induce apoptosis in cancer cells .
Preparation Methods
The synthesis of VLX1570 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is formulated in polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 due to its poor aqueous solubility. It is administered as a brief intravenous infusion via a central venous catheter .
Chemical Reactions Analysis
VLX1570 undergoes various chemical reactions, primarily involving its interaction with deubiquitinases. The compound binds to and inhibits the activity of ubiquitin-specific protease-14, leading to the accumulation of polyubiquitinated proteins. This inhibition can induce apoptosis in cancer cells. Common reagents used in these reactions include polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 .
Scientific Research Applications
VLX1570 has been extensively studied for its potential applications in cancer therapy. It has shown promising results in preclinical studies for the treatment of multiple myeloma, lung cancer, and other malignancies. The compound has been found to regulate the proliferation and apoptosis of cancer cells by modulating endoplasmic reticulum stress and the AKT pathway. It has also been shown to induce apoptosis in multiple myeloma cells by inhibiting ubiquitin-specific protease-14 .
Mechanism of Action
VLX1570 exerts its effects by inhibiting the activity of deubiquitinases, specifically ubiquitin-specific protease-14. This inhibition leads to the accumulation of polyubiquitinated proteins, which can induce apoptosis in cancer cells. The compound also modulates endoplasmic reticulum stress and the AKT pathway, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
VLX1570 is similar to other proteasome inhibitors, such as bortezomib and carfilzomib, which also target the ubiquitin-proteasome system. VLX1570 is unique in its specific inhibition of ubiquitin-specific protease-14, which distinguishes it from other proteasome inhibitors. Similar compounds include bortezomib, carfilzomib, and ixazomib, which also target the proteasome but have different mechanisms of action and molecular targets .
Properties
CAS No. |
1956378-23-6 |
---|---|
Molecular Formula |
C23H17F2N3O6 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one |
InChI |
InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9+,17-10+ |
InChI Key |
SCKXBVLYWLLALY-CZCYGEDCSA-N |
Isomeric SMILES |
C=CC(=O)N1CC/C(=C\C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 |
SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
Canonical SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
1956378-23-6 | |
Synonyms |
VLX1570 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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